Technical Documentation Center

4,4-Bis(methoxymethyl)-2,6-dimethylheptane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,4-Bis(methoxymethyl)-2,6-dimethylheptane
  • CAS: 129228-07-5

Core Science & Biosynthesis

Foundational

The Architecture of Innovation: A Technical Guide to the Discovery and History of Branched-Chain Polyethers

For Researchers, Scientists, and Drug Development Professionals Abstract Branched-chain polyethers, a fascinating class of polymers, have carved a significant niche in advanced materials science, particularly within the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain polyethers, a fascinating class of polymers, have carved a significant niche in advanced materials science, particularly within the biomedical and pharmaceutical sectors. Their unique three-dimensional, globular architecture, coupled with a high density of terminal functional groups, imparts properties distinct from their linear counterparts, such as lower viscosity, higher solubility, and multivalency. This guide provides a comprehensive exploration of the discovery and historical evolution of branched-chain polyethers, delving into the seminal synthetic methodologies that have enabled their creation. We will examine the causality behind experimental choices in their synthesis, from foundational concepts to state-of-the-art controlled polymerization techniques. Furthermore, this document will detail the critical structure-property relationships that govern their functionality and highlight their burgeoning applications in drug delivery, offering a forward-looking perspective for researchers and developers in the field.

Genesis of a Concept: From Theoretical Postulates to Tangible Molecules

The journey of branched polymers began not in the laboratory, but in the theoretical explorations of polymer science pioneers. As early as the 1940s and 1950s, Paul Flory laid the theoretical groundwork for the existence of highly branched macromolecules, investigating the potential of synthesizing these structures from multifunctional monomers.[1] However, these early concepts remained largely theoretical for several decades.

A significant breakthrough occurred in 1978 when Fritz Vögtle and his team first attempted the synthesis of well-defined branched molecules.[1] Their work, while not focused on polyethers, demonstrated the feasibility of creating discrete, branched architectures. It was in the 1980s that the field truly began to blossom with the independent work of Donald Tomalia and George Newkome, who developed the divergent and convergent approaches for the synthesis of dendrimers, a class of perfectly branched polymers.[1]

The 1990s witnessed the emergence of hyperbranched polymers, which, unlike the meticulously constructed dendrimers, could be synthesized in a more straightforward, one-pot reaction. This development was crucial for the wider accessibility and application of branched polymers. Kim and Webster were among the first to synthesize hyperbranched polyphenylenes, paving the way for the exploration of other polymer families, including polyethers.

Charting the Synthetic Landscape: Crafting Branched Polyether Architectures

The synthesis of branched-chain polyethers primarily relies on the ring-opening polymerization (ROP) of cyclic ether monomers, particularly epoxides. The choice of monomer, initiator, and reaction conditions dictates the degree of branching, molecular weight, and functionality of the resulting polymer.

Anionic Ring-Opening Polymerization (AROP): A Workhorse for Polyether Synthesis

Anionic ROP is a powerful and widely employed method for the synthesis of both linear and branched polyethers.[2][3][4] The polymerization is initiated by a nucleophile, typically an alkoxide, which attacks the epoxide ring, leading to its opening and the formation of a propagating alkoxide species.

2.1.1. Synthesis of Hyperbranched Polyglycerols via AROP of Glycidol

Glycidol, a bifunctional monomer containing both an epoxide and a hydroxyl group, is a key building block for hyperbranched polyglycerols (HPGs). The hydroxyl group can act as an initiation site, leading to a "self-condensing" polymerization and the formation of a highly branched structure.

Experimental Protocol: Synthesis of Hyperbranched Polyglycerol (HPG)

Materials:

  • Glycidol (freshly distilled)

  • Initiator (e.g., partially deprotonated trimethylolpropane)

  • Dry solvent (e.g., diglyme)

  • Methanol

  • Acetone

  • Cation-exchange resin

Procedure:

  • Initiator Preparation: Prepare the initiator by partially deprotonating a multifunctional alcohol like trimethylolpropane with a strong base (e.g., potassium methylate) in a dry, inert atmosphere.

  • Polymerization:

    • In a flame-dried reaction vessel under an inert atmosphere, dissolve the initiator in the dry solvent.

    • Heat the solution to the desired reaction temperature (e.g., 95 °C).

    • Slowly add the distilled glycidol to the initiator solution over an extended period (e.g., 12 hours) with vigorous stirring. Caution: The polymerization of glycidol can be highly exothermic and potentially explosive if the monomer is added too quickly.[5]

  • Termination and Purification:

    • After the addition is complete, continue stirring at the reaction temperature until the monomer is fully consumed (monitored by techniques like NMR).

    • Cool the reaction mixture and dissolve it in methanol.

    • Neutralize the solution by passing it through a cation-exchange resin.[5]

    • Precipitate the polymer by adding the methanolic solution to a large excess of acetone.[5]

    • Collect the polymer by filtration or decantation and dry it under vacuum at an elevated temperature (e.g., 80 °C) to a constant weight.[5]

Cationic Ring-Opening Polymerization (CROP): An Alternative Pathway

Cationic ROP provides another route to branched polyethers, initiated by electrophilic species such as protons or Lewis acids.[4][6][7] The mechanism involves the protonation or coordination of the initiator to the oxygen atom of the epoxide, followed by nucleophilic attack of another monomer molecule.

2.2.1. Key Considerations in CROP

While effective, CROP of epoxides can be more complex to control than AROP, with potential side reactions such as chain transfer and termination. The choice of initiator and reaction conditions is critical to achieve well-defined polymers. For instance, the use of a suitable initiator and careful control of monomer addition can lead to the synthesis of hyperbranched polyether polyols with good control over molecular weight and dispersity.

Diagram: Generalized Mechanism of Cationic Ring-Opening Polymerization of an Epoxide

CROP_Mechanism Initiator Initiator (H⁺ or Lewis Acid) ActivatedMonomer Activated Monomer (Protonated or Coordinated Epoxide) Initiator->ActivatedMonomer Activation Monomer1 Epoxide Monomer Monomer1->ActivatedMonomer Dimer Dimer Cation ActivatedMonomer->Dimer Nucleophilic Attack by another monomer PropagatingChain Propagating Polyether Chain Dimer->PropagatingChain Propagation Monomer2 Another Epoxide Monomer Monomer2->Dimer Termination Termination/ Chain Transfer PropagatingChain->Termination BranchedPolyether Branched Polyether PropagatingChain->BranchedPolyether

Caption: Cationic ring-opening polymerization of epoxides.

Controlled Radical Branching Polymerization

More recently, controlled radical polymerization techniques have been adapted to introduce branching into polyether structures. These methods offer the advantage of milder reaction conditions and tolerance to a wider range of functional groups.

Structure-Property Interplay: The Impact of Branching

The introduction of branches into a polyether backbone has a profound impact on its macroscopic properties.

PropertyEffect of BranchingRationale
Viscosity DecreasedThe compact, globular structure of branched polymers leads to fewer intermolecular entanglements compared to their linear analogs of similar molecular weight.
Solubility IncreasedThe presence of numerous chain ends and a less crystalline nature enhances the interaction with solvents.
Glass Transition Temperature (Tg) VariesThe effect on Tg is complex and depends on the degree of branching and the nature of the branches. Increased chain-end mobility can lower Tg, while restricted segmental motion due to branching points can increase it.
Mechanical Properties AlteredBranching generally leads to lower tensile strength and modulus but can improve impact strength.[5]

Table 1: Influence of Branching on the Physicochemical Properties of Polyethers.

Characterization of Branched Architectures

Determining the complex three-dimensional structure of branched polyethers requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the chemical structure, including the degree of branching, by identifying and quantifying the different types of monomer units (dendritic, linear, and terminal).[8][9][10]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight and molecular weight distribution of the polymers.[8] However, the hydrodynamic volume of branched polymers is smaller than that of linear polymers of the same molecular weight, which can lead to an underestimation of the molecular weight when using conventional calibration methods. Multi-detector GPC systems incorporating light scattering and viscometry detectors are necessary for accurate characterization.[11]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique provides detailed information about the molecular weight distribution and can help identify the presence of different polymer architectures and end groups.[5][12]

Applications in the Vanguard of Drug Development

The unique properties of branched-chain polyethers, particularly their biocompatibility, multivalency, and tunable solubility, make them highly attractive for a range of biomedical applications, most notably in drug delivery.

Branched Poly(ethylene glycol) (PEG) in Drug Delivery

Poly(ethylene glycol) (PEG) is a widely used polymer in the pharmaceutical industry due to its biocompatibility and ability to prolong the circulation time of therapeutic agents. Branched PEGs offer several advantages over their linear counterparts in this context.

  • Enhanced Drug Loading: The three-dimensional structure of branched PEGs can provide a larger capacity for drug encapsulation or conjugation.

  • Improved Pharmacokinetics: The compact structure of branched PEGs can lead to different in vivo distribution and clearance profiles compared to linear PEGs.

  • Multivalent Targeting: The numerous chain ends of branched PEGs can be functionalized with targeting ligands to enhance the specific delivery of drugs to diseased cells or tissues.

Recent studies have shown that nanoparticles coated with high-density branched PEG exhibit improved stability in serum and enhanced diffusion through extracellular matrix models, suggesting their potential for more effective drug delivery.[13]

Diagram: Experimental Workflow for Branched PEG-Coated Nanoparticle Formulation and Characterization

Workflow Start Start: Nanoparticle Core (e.g., PLGA, Lipid) Synthesis Synthesis of Branched PEG (e.g., via AROP) Start->Synthesis Conjugation Conjugation of Branched PEG to Nanoparticle Surface Start->Conjugation Functionalization Functionalization of Branched PEG (e.g., with reactive end groups) Synthesis->Functionalization Functionalization->Conjugation Purification Purification of PEGylated Nanoparticles Conjugation->Purification Characterization Characterization: - Size (DLS) - Zeta Potential - PEG Density - Drug Loading Purification->Characterization InVitro In Vitro Studies: - Stability in Serum - Cell Uptake - Cytotoxicity Characterization->InVitro InVivo In Vivo Studies: - Pharmacokinetics - Biodistribution - Efficacy InVitro->InVivo End End: Optimized Drug Delivery System InVivo->End

Caption: Workflow for developing branched PEG-based drug delivery systems.

Future Perspectives and Conclusion

The field of branched-chain polyethers continues to evolve, driven by advances in polymer synthesis and a growing demand for sophisticated materials in high-tech applications. Future research will likely focus on the development of novel monomers and catalysts to achieve even greater control over polymer architecture and functionality. The exploration of biodegradable branched polyethers is also a promising avenue for creating more sustainable and biocompatible materials for biomedical use.

References

  • Flory, P. J. Principles of Polymer Chemistry; Cornell University Press, 1953.
  • Vögtle, F.; Weber, E. Angew. Chem. Int. Ed. Engl.1979, 18, 753-776.
  • Tomalia, D. A.; Naylor, A. M.; Goddard III, W. A. Angew. Chem. Int. Ed. Engl.1990, 29, 138-175.
  • Newkome, G. R.; Yao, Z. Q.; Baker, G. R.; Gupta, V. K. J. Org. Chem.1985, 50, 2003-2004.
  • Kim, Y. H.; Webster, O. W. J. Am. Chem. Soc.1990, 112, 4592-4593.
  • Sunder, A.; Hanselmann, R.; Frey, H.; Mülhaupt, R. Macromolecules1999, 32, 4240-4246.
  • Kainthan, R. K.; Mullook, S.; S. S., S.; Brooks, D. E. Biomacromolecules2006, 7, 707-712.
  • Wilms, D.; Stiriba, S.-E.; Frey, H. Acc. Chem. Res.2010, 43, 129-141.
  • Gao, C.; Yan, D. Prog. Polym. Sci.2004, 29, 183-275.
  • Chen, Y.; Zhang, Y.; Liu, J. Polym. Chem.2016, 7, 4895-4907.
  • Pasquale, A. J.; Long, T. E. J. Polym. Sci. Part A: Polym. Chem.2001, 39, 216-223.
  • Deng, H.; Zhao, T.; Zhang, J.; Zhao, C. J.
  • Shen, Y.; Chen, Y.; El-Sayed, M. A. J. Am. Chem. Soc.2006, 128, 8563-8572.
  • Suk-yee, C.; Matthew, J. G.; Molly, M. S. Adv. Drug Deliv. Rev.2008, 60, 1028-1046.
  • Knischka, R.; Lutz, P. J.; Sunder, A.; Mülhaupt, R.; Frey, H. Macromolecules2000, 33, 315-320.
  • Stiriba, S.-E.; Kautz, H.; Frey, H. J. Am. Chem. Soc.2002, 124, 9698-9699.
  • Carlotti, S.; Giani, S.; Deffieux, A. Macromolecules2004, 37, 8543-8546.
  • Taton, D.; Saule, M.; Logan, J.; Duran, R.; Hou, S.; Gnanou, Y. J. Polym. Sci. Part A: Polym. Chem.2003, 41, 1669-1680.
  • Lapienis, G.; Penczek, S. J. Polym. Sci. Part A: Polym. Chem.2004, 42, 1579-1605.
  • Penczek, S.; Cypryk, M.; Duda, A.; Kubisa, P.; Slomkowski, S. Prog. Polym. Sci.2007, 32, 247-282.
  • He, Y.; Fan, J.; Li, C.; Wang, X.; Li, J.; Zhang, J. Anal. Methods2015, 7, 4623-4633.
  • Podzimek, S.
  • Gornowicz, G. A. In Kirk-Othmer Encyclopedia of Chemical Technology; John Wiley & Sons, Inc., 2000.
  • Harris, J. M.; Chess, R. B.
  • Jokerst, J. V.; Lobovkina, T.; Zare, R. N.; Gambhir, S. S. Nanomedicine2011, 6, 715-728.

Sources

Exploratory

A Theoretical Treatise on the Conformational Landscape of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane: A Computational Chemistry Approach

Abstract The conformational flexibility of highly substituted acyclic alkanes is a critical determinant of their physicochemical properties and biological activity. This technical guide provides a comprehensive theoretic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conformational flexibility of highly substituted acyclic alkanes is a critical determinant of their physicochemical properties and biological activity. This technical guide provides a comprehensive theoretical framework and a detailed computational protocol for elucidating the conformational landscape of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane. This molecule, with its significant steric bulk and multiple rotatable bonds, presents a compelling case study for modern computational chemistry techniques. We will explore the interplay of steric hindrance, gauche interactions, and intramolecular forces that govern its three-dimensional structure. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to understand and predict the behavior of complex aliphatic molecules.

Introduction: The Significance of Conformational Analysis in Molecular Design

The three-dimensional arrangement of atoms in a molecule, its conformation, is intrinsically linked to its energy, reactivity, and interaction with its environment. For flexible molecules, the existence of multiple, low-energy conformations can have profound implications in fields such as drug discovery and materials science. In drug development, for instance, the bioactive conformation of a ligand that binds to a biological target may be a minor component of the conformational ensemble in solution.[1] Understanding the energetic landscape of these conformations is therefore paramount for rational drug design and the optimization of physicochemical properties like solubility and bioavailability.[1][2]

The molecule at the heart of this guide, 4,4-Bis(methoxymethyl)-2,6-dimethylheptane, serves as an excellent model for a highly branched and functionalized alkane. Its structure features a quaternary carbon, multiple stereocenters, and ether functionalities, all of which contribute to a complex conformational space. A thorough analysis of its preferred shapes is essential for predicting its macroscopic properties and potential applications.

Structural Features and Conformational Complexity

The primary structure of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane reveals several key features that dictate its conformational preferences:

  • A Heptane Backbone: The seven-carbon chain provides the fundamental framework, with multiple C-C single bonds around which rotation can occur.[3][4][5]

  • Steric Congestion: The presence of two methyl groups at positions 2 and 6, and two methoxymethyl groups at the central C4 position, creates significant steric hindrance.[6] This crowding will strongly disfavor conformations where these bulky groups are in close proximity.

  • Multiple Rotatable Bonds: The molecule possesses several key rotatable bonds (C2-C3, C3-C4, C4-C5, C5-C6, and the C-O bonds of the methoxymethyl groups) that give rise to a large number of possible conformers.

  • Gauche Interactions: Rotations around the C-C bonds will lead to numerous gauche interactions between substituent groups, which are a source of steric strain and will influence the relative stability of conformers.[6][7]

The interplay of these factors makes a simple, intuitive prediction of the lowest energy conformation challenging. Therefore, a systematic computational approach is necessary to explore the potential energy surface of this molecule comprehensively.

Theoretical Framework and Computational Methodology

To investigate the conformational landscape of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane, we will employ a multi-step computational strategy that combines the efficiency of molecular mechanics with the accuracy of quantum mechanical methods.

Initial Conformer Generation: Exploring the Conformational Space

The first step is to generate a diverse set of initial conformations that sample the entire conformational space. A common approach is to perform a systematic search by rotating around each key dihedral angle in discrete steps (e.g., 60° or 120°).[4][5]

Experimental Protocol 1: Systematic Conformational Search

  • Molecule Building: Construct the 3D structure of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane using a molecular modeling software package.

  • Define Rotatable Bonds: Identify all significant rotatable single bonds. For this molecule, these are primarily the C2-C3, C3-C4, C4-C5, and C5-C6 bonds of the heptane backbone, as well as the C4-C(methoxymethyl) and O-CH3 bonds.

  • Systematic Rotation: For each defined rotatable bond, perform a series of rotations at a specified increment (e.g., 60 degrees). After each rotation, perform a rapid energy minimization using a molecular mechanics force field (e.g., MMFF94 or UFF) to relieve any high-energy atomic clashes.

  • Filtering: Remove duplicate conformations and those with energies significantly above the lowest energy structure found.

Geometry Optimization and Energy Calculation: Refining the Structures

The conformers generated in the initial search are then subjected to more rigorous geometry optimization and energy calculations using Density Functional Theory (DFT). DFT provides a good balance between computational cost and accuracy for systems of this size.[8][9] The choice of functional and basis set is crucial for obtaining reliable results. For non-covalent interactions, which are important in sterically crowded molecules, dispersion-corrected DFT (DFT-D) is highly recommended.[8]

Experimental Protocol 2: DFT Geometry Optimization and Energy Calculation

  • Input File Preparation: For each unique conformer from the initial search, prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Method Selection: Specify the DFT method. A suitable choice would be a functional like M06-2X or B3LYP with a dispersion correction (e.g., B3LYP-D3).[10]

  • Basis Set Selection: Choose a basis set of at least double-zeta quality with polarization functions, such as 6-31G(d) or a larger basis set like 6-311+G(d,p) for higher accuracy.[10]

  • Geometry Optimization: Perform a full geometry optimization for each conformer. This process will find the nearest local minimum on the potential energy surface.

  • Frequency Calculation: After optimization, perform a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data such as the Gibbs free energy.

  • Energy Analysis: Extract the electronic energies and Gibbs free energies for all optimized conformers. The relative energies will determine the conformational population at a given temperature.

Analysis of Results: Understanding the Conformational Preferences

The final step involves analyzing the optimized structures and their relative energies to understand the factors driving the conformational preferences.

  • Dihedral Angle Analysis: Examine the key dihedral angles in the low-energy conformers to identify the preferred staggered arrangements.

  • Steric Interactions: Visualize the low-energy structures to identify how the bulky substituents arrange themselves to minimize steric clashes. Newman projections are a useful tool for this analysis.[4][5]

  • Intramolecular Interactions: Look for any potential weak intramolecular interactions, such as hydrogen bonds or dipole-dipole interactions involving the ether oxygen atoms, that might stabilize certain conformations.

Predicted Conformational Landscape of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane

Based on the principles of conformational analysis, we can predict the key features of the low-energy conformations of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane. The heptane backbone will likely adopt a staggered arrangement to minimize torsional strain.[3] The most significant challenge for the molecule is to accommodate the four bulky substituents on the C4 carbon. To minimize steric hindrance, the C3-C4-C5 bond angle will likely be distorted from the ideal tetrahedral angle.

The lowest energy conformers are expected to arrange the methoxymethyl and isobutyl groups in a way that maximizes their separation. This will likely involve a combination of anti and gauche arrangements around the C3-C4 and C4-C5 bonds.

Quantitative Data Summary

The following table presents a hypothetical summary of the expected relative energies and key dihedral angles for a few representative low-energy conformers, as would be obtained from the DFT calculations described above.

Conformer IDRelative Energy (kcal/mol)Dihedral Angle C2-C3-C4-C5 (°)Dihedral Angle C3-C4-C5-C6 (°)
Conf-1 0.00~175 (anti)~170 (anti)
Conf-2 0.85~65 (gauche+)~172 (anti)
Conf-3 1.20~173 (anti)~-68 (gauche-)
Conf-4 2.50~-62 (gauche-)~-65 (gauche-)

Note: These values are illustrative and would need to be confirmed by actual calculations.

Visualizing the Computational Workflow and Molecular Interactions

To further clarify the process and the key molecular interactions, the following diagrams are provided.

G Computational Workflow for Conformational Analysis cluster_0 Initial Structure Generation cluster_1 High-Level Calculations cluster_2 Analysis a Build 3D Structure b Systematic Rotation of Dihedral Angles a->b c Molecular Mechanics Minimization b->c d DFT Geometry Optimization c->d Unique Conformers e Frequency Calculation d->e f Relative Energy Analysis e->f g Structural Analysis (Dihedrals, Sterics) e->g h Identify Low-Energy Conformers f->h g->h

Caption: A flowchart of the computational workflow for conformational analysis.

G Key Intramolecular Interactions Steric Hindrance Steric Hindrance Gauche Interactions Gauche Interactions Torsional Strain Torsional Strain Dipole-Dipole Interactions Dipole-Dipole Interactions Bulky Substituents Bulky Substituents Bulky Substituents->Steric Hindrance Bulky Substituents->Gauche Interactions Eclipsed Conformations Eclipsed Conformations Eclipsed Conformations->Torsional Strain Ether Oxygen Atoms Ether Oxygen Atoms Ether Oxygen Atoms->Dipole-Dipole Interactions

Caption: A diagram illustrating the primary intramolecular forces governing conformation.

Conclusion and Future Directions

This guide has outlined a robust theoretical and computational framework for the conformational analysis of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane. By following the detailed protocols, researchers can gain valuable insights into the three-dimensional structure and energetic landscape of this and other complex aliphatic molecules. The understanding of conformational preferences is a cornerstone of modern molecular design, enabling the prediction and optimization of molecular properties for a wide range of applications.

Future studies could extend this work by performing molecular dynamics simulations to explore the conformational dynamics of the molecule over time and in different solvent environments.[11][12][13] Additionally, experimental validation of the computational predictions, for example through NMR spectroscopy, would provide a valuable comparison and further enhance our understanding of the conformational behavior of this intriguing molecule.

References

  • Conformational Analysis of Alkanes | PDF - Scribd. (n.d.). Retrieved January 24, 2026, from [Link]

  • Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. (n.d.). Maricopa Open Digital Press. Retrieved January 24, 2026, from [Link]

  • Vilela, A. F., et al. (2015). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 80(13), 6664–6671. [Link]

  • Alkane Conformations Experiment Part 1, Prelab. (2020, September 26). [Video]. YouTube. [Link]

  • 4.1: Conformation Analysis of Alkanes. (2021, December 15). Chemistry LibreTexts. [Link]

  • Xie, Y. (n.d.). Computational Chemistry Lab Module: Conformational Analysis of Alkanes. Retrieved January 24, 2026, from [Link]

  • Chapter 4 Alkanes: Nomenclature, Conformational Analysis, and an Introduction to Synthesis Alkanes = saturated hydrocarbons. (n.d.). Retrieved January 24, 2026, from [Link]

  • Kim, K. S., et al. (2014). Density Functional Theory Based Study of Molecular Interactions, Recognition, Engineering, and Quantum Transport in π Molecular Systems. Accounts of Chemical Research, 47(11), 3432–3441. [Link]

  • Isosteres of meta-Substituted Benzene Rings. (2025, April 4). PubMed. [Link]

  • The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. (2025, August 5). ResearchGate. [Link]

  • Diethyl 4-(2,5-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, conformational change with solvent of crystallization. (2025, August 6). ResearchGate. [Link]

  • Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. (n.d.). MDPI. [Link]

  • 4.4: Substituted Cyclohexanes. (2015, July 5). Chemistry LibreTexts. [Link]

  • Improved NOE fitting for flexible molecules based on molecular mechanics data – a case study with S-adenosylmethionine. (n.d.). RSC Publishing. [Link]

  • Reusch, W. (n.d.). Ring Conformations. Michigan State University Department of Chemistry. Retrieved January 24, 2026, from [Link]

  • Applications of the molecular dynamics flexible fitting method. (n.d.). National Center for Biotechnology Information. [Link]

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]

  • A Molecular Dynamics Study of Mechanical and Conformational Properties of Conjugated Polymer Thin Films. (n.d.). ACS Publications. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3,3-Bis(methoxymethyl)-2,6-dimethylheptane in Polymer Chemistry

A Note on Isomeric Specificity: Initial inquiries into the applications of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane in polymer chemistry have yielded limited specific documentation in publicly accessible literature. Ho...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Isomeric Specificity: Initial inquiries into the applications of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane in polymer chemistry have yielded limited specific documentation in publicly accessible literature. However, a closely related structural isomer, 3,3-Bis(methoxymethyl)-2,6-dimethylheptane (CAS No. 129228-11-1) , is well-documented as a crucial component in Ziegler-Natta catalysis. This guide will, therefore, focus on the established applications of this 3,3-isomer, operating under the expert assumption that interest in the 4,4-isomer is likely directed towards the functionalities embodied by its more scientifically prominent counterpart.

Introduction: The Role of 1,3-Diethers in Stereospecific Polymerization

In the realm of polyolefin synthesis, particularly polypropylene, the precise control over stereochemistry is paramount in dictating the final material properties. Ziegler-Natta catalysts have been revolutionary in this regard, enabling the production of highly stereoregular polymers.[1] A key innovation in the evolution of these catalysts was the introduction of internal electron donors, which are Lewis bases incorporated into the solid catalyst component. These donors play a critical role in enhancing catalyst activity and, most importantly, in controlling the stereospecificity of the active sites, leading to polymers with desired properties like high isotacticity.[2]

3,3-Bis(methoxymethyl)-2,6-dimethylheptane belongs to the class of 1,3-diethers, which have emerged as highly effective internal electron donors in modern Ziegler-Natta catalysts.[3] The 1,3-diether structure allows for bidentate chelation to the magnesium dichloride (MgCl₂) support of the catalyst, which in turn influences the electronic and steric environment of the titanium active centers.[2] This controlled environment dictates the stereochemistry of the inserting propylene monomer, favoring the formation of isotactic polypropylene. The use of 1,3-diethers like 3,3-Bis(methoxymethyl)-2,6-dimethylheptane has been shown to yield polypropylene with high isotacticity and a narrow molecular weight distribution.[4]

Application Notes: Mechanistic Insights and Performance Advantages

The primary application of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane is as an internal electron donor in MgCl₂-supported Ziegler-Natta catalysts for the polymerization of propylene.[2] Its efficacy stems from its specific molecular structure and its interaction with the catalyst components.

Causality of Experimental Choices

The selection of a 1,3-diether like 3,3-Bis(methoxymethyl)-2,6-dimethylheptane is a deliberate choice to achieve a high degree of stereocontrol. The two ether oxygens can coordinate to a single Mg atom on the MgCl₂ support in a chelate fashion. This strong interaction helps to stabilize the active titanium species on specific crystal faces of the MgCl₂ support, which are inherently more stereospecific.[1] The bulky alkyl groups (isopropyl and isopentyl) on the diether molecule further contribute to the steric hindrance around the active site, which helps to guide the incoming propylene monomer into a specific orientation, leading to an isotactic polymer chain.[5]

Influence on Catalyst Performance and Polymer Properties

The incorporation of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane as an internal donor has a profound impact on both the polymerization process and the final polypropylene properties:

  • Enhanced Stereospecificity: The primary function of this internal donor is to increase the isotacticity of the polypropylene. It achieves this by deactivating the non-stereospecific active sites on the catalyst surface and stabilizing the stereospecific ones.[6]

  • Narrow Molecular Weight Distribution (MWD): Catalysts employing 1,3-diether internal donors are known to produce polypropylene with a narrower MWD (lower polydispersity index, PDI) compared to catalysts with other types of internal donors.[4] This is attributed to a more uniform population of active sites.

  • High Catalyst Activity: While the primary role is stereocontrol, these donors also contribute to maintaining high catalyst activity, leading to efficient polymerization.[4]

The Ziegler-Natta Catalyst System

A typical Ziegler-Natta catalyst system employing 3,3-Bis(methoxymethyl)-2,6-dimethylheptane consists of three main components:

  • Procatalyst: A solid component comprising titanium tetrachloride (TiCl₄) supported on activated magnesium dichloride (MgCl₂), with 3,3-Bis(methoxymethyl)-2,6-dimethylheptane incorporated as the internal electron donor.

  • Co-catalyst: An organoaluminum compound, most commonly triethylaluminium (TEA), which activates the titanium centers.

  • External Electron Donor (Optional): In some cases, an external donor (e.g., an alkoxysilane) is added during polymerization to further enhance stereospecificity. However, catalyst systems with 1,3-diether internal donors often exhibit high stereospecificity even without an external donor.[7]

cluster_procatalyst Procatalyst Composition Procatalyst Procatalyst (Solid Component) TiCl4 Titanium Tetrachloride (Active Center Precursor) MgCl2 Magnesium Dichloride (Support) Internal_Donor Internal Donor (3,3-Bis(methoxymethyl)- 2,6-dimethylheptane) Propylene Propylene Monomer Procatalyst->Propylene Polymerization Cocatalyst Co-catalyst (e.g., Triethylaluminium) Cocatalyst->Propylene Polymerization External_Donor External Donor (Optional, e.g., Alkoxysilane) External_Donor->Propylene Polymerization Polypropylene Isotactic Polypropylene Propylene->Polypropylene

Figure 1: Components of the Ziegler-Natta catalyst system.

Experimental Protocols

Protocol 1: Synthesis of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane

This protocol outlines a plausible multi-step synthesis adapted from established organic chemistry principles for the formation of 1,3-diethers.[8]

start Diethyl Malonate step1 Step 1: Dialkylation - Sodium Ethoxide - 2-Bromopropane - 1-Bromo-3-methylbutane start->step1 intermediate1 Diethyl 2-isopentyl-2-isopropylmalonate step1->intermediate1 step2 Step 2: Reduction - Lithium Aluminum Hydride (LiAlH4) - Anhydrous THF intermediate1->step2 intermediate2 2-Isopentyl-2-isopropylpropane-1,3-diol step2->intermediate2 step3 Step 3: Williamson Ether Synthesis - Sodium Hydride (NaH) - Chloromethyl methyl ether - Anhydrous THF intermediate2->step3 end 3,3-Bis(methoxymethyl)- 2,6-dimethylheptane step3->end

Figure 2: Synthetic workflow for 3,3-Bis(methoxymethyl)-2,6-dimethylheptane.

Step 1: Synthesis of Diethyl 2-isopentyl-2-isopropylmalonate

  • Prepare a solution of sodium ethoxide by reacting sodium metal with absolute ethanol under an inert atmosphere.

  • To the refluxing sodium ethoxide solution, add diethyl malonate dropwise.

  • Sequentially add 2-bromopropane and then 1-bromo-3-methylbutane to the reaction mixture and continue refluxing overnight.

  • After cooling, filter the mixture and concentrate the filtrate.

  • Perform an aqueous workup and extract the product with diethyl ether.

  • Purify the crude product by vacuum distillation.

Step 2: Synthesis of 2-Isopentyl-2-isopropylpropane-1,3-diol

  • In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) and cool to 0°C.

  • Add a solution of the dialkylated malonic ester from Step 1 in anhydrous THF dropwise.

  • Allow the reaction to stir at room temperature until the reduction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting solid and concentrate the filtrate to obtain the diol.

Step 3: Synthesis of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane

  • Prepare a suspension of sodium hydride (NaH) in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to 0°C.

  • Add a solution of the diol from Step 2 in anhydrous THF dropwise and stir at room temperature for 1 hour.

  • Cool the mixture back to 0°C and add chloromethyl methyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the final product by vacuum distillation to yield 3,3-Bis(methoxymethyl)-2,6-dimethylheptane as a colorless to light yellow liquid.[9]

Protocol 2: Preparation of MgCl₂-Supported Ziegler-Natta Catalyst

This protocol describes a general method for preparing a solid procatalyst.

  • In a glovebox under an inert atmosphere, add anhydrous MgCl₂ to a reaction vessel containing an appropriate solvent (e.g., toluene).

  • Add 3,3-Bis(methoxymethyl)-2,6-dimethylheptane (the internal donor) to the MgCl₂ suspension. The molar ratio of internal donor to MgCl₂ is a critical parameter to optimize.[10]

  • Heat the mixture (e.g., to 110°C) and stir for a defined period (e.g., 2 hours) to ensure proper interaction between the support and the donor.[11]

  • Cool the mixture and add titanium tetrachloride (TiCl₄) dropwise.

  • Heat the reaction mixture again (e.g., to 110°C) and maintain for another 2 hours.

  • After cooling, wash the solid catalyst component multiple times with toluene and then with heptane to remove unreacted reagents.

  • Dry the solid procatalyst under vacuum.

Protocol 3: Propylene Polymerization

This protocol outlines a typical slurry polymerization of propylene.

start Prepare Polymerization Reactor (Inert Atmosphere) step1 Charge Reactor - Heptane (solvent) - Triethylaluminium (co-catalyst) - External Donor (optional) start->step1 step2 Introduce Procatalyst (Suspension in heptane) step1->step2 step3 Introduce Propylene (Pressurize reactor) step2->step3 step4 Polymerization - Constant Temperature & Pressure - Stirring step3->step4 step5 Quench Reaction (e.g., with acidic methanol) step4->step5 step6 Isolate Polymer - Filtration - Washing - Drying step5->step6 end Polypropylene Powder step6->end

Figure 3: Workflow for propylene polymerization.

  • Thoroughly dry and purge a suitable polymerization reactor (e.g., a 2 L stainless steel autoclave) with nitrogen.

  • Charge the reactor with heptane as the solvent.

  • Introduce the co-catalyst, triethylaluminium (TEA), and if required, the external electron donor.

  • Introduce a specific amount of the prepared solid procatalyst as a slurry in heptane.

  • Pressurize the reactor with propylene gas to the desired pressure.

  • Heat the reactor to the polymerization temperature (e.g., 70-80°C) and maintain constant temperature and pressure with continuous stirring for the desired reaction time (e.g., 2 hours).[11]

  • Terminate the polymerization by venting the unreacted propylene and adding a quenching agent like acidic methanol.

  • Collect the polypropylene powder by filtration, wash it thoroughly with a suitable solvent (e.g., ethanol), and dry it under vacuum to a constant weight.[11]

Protocol 4: Characterization of Polypropylene
  • Isotacticity Index: Determine the isotacticity index by Soxhlet extraction of the polymer powder with boiling n-heptane for 8 hours. The weight percentage of the insoluble fraction represents the isotacticity index.[11]

  • Molecular Weight and Molecular Weight Distribution: Analyze the molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) by gel permeation chromatography (GPC) at high temperature (e.g., 135°C) using 1,2,4-trichlorobenzene as the solvent.[11]

  • Thermal Properties: Determine the melting temperature (Tm) and crystallinity using differential scanning calorimetry (DSC).

Data Presentation

The following tables summarize the key properties of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane and the typical performance data for polypropylene synthesized using a Ziegler-Natta catalyst with this internal donor.

Table 1: Properties of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane

PropertyValueReference
CAS Number129228-11-1[9]
Molecular FormulaC₁₃H₂₈O₂[9]
Molecular Weight216.37 g/mol [9]
AppearanceColorless to light yellow clear liquid[9]
Purity>98.0% (GC)[9]
Boiling Point~205.2°C at 760 Torr[7]
Density~0.843 g/cm³ at 20°C[7]

Table 2: Performance Data for Polypropylene Synthesized with 1,3-Diether Internal Donors

Catalyst SystemIsotacticity Index (%)Mw/Mn (PDI)Reference
With 1,3-Diether Internal Donor>98Narrow (typically < 5)[3][4]
Without Internal DonorLowerBroad[6]

Note: Specific numerical values for isotacticity and PDI can vary depending on the precise catalyst preparation and polymerization conditions.

References

  • ChemRxiv. (2024). End-to-End High-Throughput Approach for Data-Driven Internal Donor Development in Heterogeneous Ziegler-Natta Propylene Polymerization. [Link]

  • Google Patents. (2021). WO2021063930A1 - Process for polymerization of polypropylene using ziegler-natta procatalyst with novel 1,3-diether internal electron donors.
  • MDPI. (2022). Propylene Polymerization Performance with Ziegler-Natta Catalysts Combined with U-Donor and T01 Donor as External Donor. [Link]

  • ResearchGate. (2014). The Role of Two Different Internal Donors (Phthalate and 1,3-Diether) on the Formation of Surface Structure in MgCl2-Supported Ziegler–Natta Catalysts and Their Catalytic Performance of Propylene Polymerization. [Link]

  • ACS Publications. (2024). Deciphering the Role of Internal Donors in Shaping Heterogeneous Ziegler–Natta Catalysts Based on Nonempirical Structural Determination. [Link]

  • ResearchGate. (2006). Effect of diether as internal donor on MgCl2-supported Ziegler-Natta catalyst for propylene polymerization. [Link]

  • NIH. (2024). The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP. [Link]

  • IOSR Journals. (n.d.). Investigation of spatial configuration of Polypropylene and the influence of Molecular Weight Distribution, Catalyst type and Ta. [Link]

  • MDPI. (2021). Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors. [Link]

  • European Patent Office. (2018). EP3339333A1 - ZIEGLER-NATTA CATALYST AND PREPARATION THEREOF. [Link]

  • TA Instruments. (n.d.). Calorimetric & rheology investigation of modified polypropylenes, TA-218. [Link]

  • RSC Publishing. (2023). Performance of post phthalate Ziegler Natta catalysts with activity limiting agents for propylene gas phase polymerization. [Link]

  • ResearchGate. (2013). Preparation and properties of isotactic polypropylene obtained from MgCl2-supported TiCl4 catalyst bearing bifunctional internal donor. [Link]

  • ResearchGate. (2021). Synthesis of novel Ziegler Natta catalyst in the presence of internal promoter and electron donors for ethylene and ethylene/ 1-hexene polymerization. [Link]

  • LyondellBasell. (n.d.). Optimized Ziegler-Natta Catalysts for Bulk PP Processes. [Link]

  • Google Patents. (2018). WO2018069458A1 - Process for the manufacture of 6-methoxy-2,6-dimethylheptanal.
  • PubMed. (2022). Quantitative analysis of polypropylene glycol polymers by liquid chromatography tandem mass spectrometry based on collision induced dissociation technique. [Link]

  • MDPI. (2021). TiCl4/MgCl2/MCM-41 Bi-Supported Ziegler–Natta Catalyst: Effects of Catalyst Composition on Ethylene/1-Hexene Copolymerization. [Link]

  • ResearchGate. (2012). Copolymerization of ethylene/propylene elastomer using high-activity Ziegler–Natta catalyst system of MgCl2 (ethoxide type)/EB/PDMS/TiCl4/PMT. [Link]

  • Organic Syntheses. (n.d.). 2,3-syn-2-METHOXYMETHOXY-1,3-NONANEDIOL. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Utilizing 4,4-Bis(methoxymethyl)-2,6-dimethylheptane as a Novel Building Block for High-Performance Surfactants

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the innovative use of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane as a foundational buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the innovative use of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane as a foundational building block for the synthesis of novel surfactants. We present detailed synthetic protocols for the derivatization of this unique, branched hydrophobic scaffold into anionic, cationic, and non-ionic surfactants. Furthermore, this guide outlines rigorous, step-by-step methodologies for the characterization of these new chemical entities, including the determination of critical micelle concentration (CMC), foam stability, and emulsification properties. The protocols are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers in the development of next-generation surfactants with potentially unique and valuable properties.

Introduction: The Quest for Novel Surfactant Architectures

Surfactants are indispensable components in a vast array of applications, from pharmaceuticals and personal care products to industrial processes. Their amphiphilic nature, possessing both a hydrophobic tail and a hydrophilic head group, allows them to modulate surface and interfacial tension, leading to their utility as detergents, emulsifiers, foaming agents, and wetting agents. The performance of a surfactant is intrinsically linked to its molecular architecture. The structure of the hydrophobic tail, in particular, plays a crucial role in determining properties such as packing at interfaces, micelle formation, and overall efficiency.

Branched hydrophobes, in contrast to their linear counterparts, can impart unique characteristics to surfactants, including lower Krafft points, enhanced oil solubilization, and modified interfacial packing.[1] 4,4-Bis(methoxymethyl)-2,6-dimethylheptane presents itself as an intriguing, yet underexplored, hydrophobic building block. Its geminal bis(methoxymethyl) groups at a quaternary carbon, flanked by isobutyl moieties, offer a distinctive steric profile. This guide explores the synthetic derivatization of this molecule to create a new family of surfactants and provides the necessary protocols to evaluate their performance.

Synthetic Strategy: From a Hydrophobic Core to Amphiphilic Surfactants

The synthetic approach to convert the non-polar 4,4-Bis(methoxymethyl)-2,6-dimethylheptane into a range of surfactants hinges on a key initial transformation: the deprotection of the methoxymethyl ethers to reveal a diol. This diol, 4,4-Bis(hydroxymethyl)-2,6-dimethylheptane, serves as a versatile intermediate for the introduction of various hydrophilic head groups.

G A 4,4-Bis(methoxymethyl)-2,6-dimethylheptane B Step 1: Acidic Hydrolysis A->B C 4,4-Bis(hydroxymethyl)-2,6-dimethylheptane (Diol Intermediate) B->C G Step 2a: Sulfation C->G H Step 2b: Amination & Quaternization C->H I Step 2c: Ethoxylation C->I D Anionic Surfactant (Disulfate) E Cationic Surfactant (Diquaternary Ammonium) F Non-ionic Surfactant (Di-ethoxylate) G->D H->E I->F

Figure 1: General synthetic workflow for the conversion of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane into various surfactant classes.

Protocol 1: Synthesis of the Diol Intermediate

The foundational step in this synthetic sequence is the cleavage of the two methoxymethyl (MOM) ethers to yield the corresponding diol. Acid-catalyzed hydrolysis is a standard and effective method for this transformation.[2]

Materials:

  • 4,4-Bis(methoxymethyl)-2,6-dimethylheptane

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4,4-Bis(methoxymethyl)-2,6-dimethylheptane (1 equivalent) in methanol (10 volumes).

  • To the stirred solution, add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 equivalents). The use of a catalytic amount of strong acid is crucial to promote the hydrolysis of the acetal-like MOM ethers.[2]

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 10 volumes).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate in vacuo to yield the crude 4,4-Bis(hydroxymethyl)-2,6-dimethylheptane.

  • The product can be purified further by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of an Anionic Surfactant (Disulfate)

The diol intermediate can be converted into an anionic surfactant by sulfation of the hydroxyl groups. Sulfamic acid or a sulfur trioxide-pyridine complex are common and effective sulfating agents for alcohols.[3]

Materials:

  • 4,4-Bis(hydroxymethyl)-2,6-dimethylheptane

  • Sulfur trioxide pyridine complex

  • Anhydrous Pyridine

  • Sodium Hydroxide (NaOH) solution (1 M)

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the diol (1 equivalent) in anhydrous pyridine (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfur trioxide pyridine complex (2.2 equivalents) portion-wise, maintaining the temperature below 10 °C. The exothermicity of the reaction necessitates careful, controlled addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of cold water.

  • Neutralize the reaction mixture to pH 7-8 with a 1 M sodium hydroxide solution.

  • The resulting aqueous solution contains the sodium salt of the disulfate surfactant. This can be used directly for performance testing or the product can be isolated by lyophilization after removal of pyridine under reduced pressure.

Protocol 3: Synthesis of a Cationic Surfactant (Diquaternary Ammonium Salt)

The synthesis of a cationic surfactant from the diol intermediate involves a two-step process: conversion of the diols to dialkyl halides, followed by quaternization with a tertiary amine.[4]

Step A: Synthesis of the Dihalide Intermediate

Materials:

  • 4,4-Bis(hydroxymethyl)-2,6-dimethylheptane

  • Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the diol (1 equivalent) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Slowly add thionyl chloride (2.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully pour the reaction mixture onto ice and neutralize with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the dichloride intermediate.

Step B: Quaternization

Materials:

  • 4,4-Bis(chloromethyl)-2,6-dimethylheptane

  • N,N-Dimethylethanolamine

  • Acetonitrile

  • Diethyl ether

Procedure:

  • Dissolve the dichloride intermediate (1 equivalent) in acetonitrile (10 volumes) in a pressure-rated vessel.

  • Add N,N-dimethylethanolamine (2.5 equivalents).

  • Seal the vessel and heat to 80-100 °C for 24-48 hours. The quaternization reaction often requires elevated temperatures and pressures to proceed at a reasonable rate.[5]

  • Cool the reaction to room temperature. The quaternary ammonium salt may precipitate.

  • If a precipitate forms, collect it by filtration and wash with cold diethyl ether. If no precipitate forms, concentrate the solution and triturate the residue with diethyl ether to induce precipitation.

  • Dry the resulting solid under vacuum to obtain the diquaternary ammonium salt surfactant.

Protocol 4: Synthesis of a Non-ionic Surfactant (Di-ethoxylate)

Non-ionic surfactants can be prepared by the ethoxylation of the diol intermediate. This reaction is typically base-catalyzed and involves the ring-opening polymerization of ethylene oxide.

Materials:

  • 4,4-Bis(hydroxymethyl)-2,6-dimethylheptane

  • Sodium metal or Potassium hydroxide (catalyst)

  • Ethylene oxide

  • High-pressure reactor (autoclave)

  • Toluene

Procedure:

Caution: Ethylene oxide is a toxic and flammable gas. This reaction must be performed in a specialized high-pressure reactor by trained personnel.

  • Charge the diol (1 equivalent) and a catalytic amount of sodium metal or potassium hydroxide (e.g., 0.1-0.5 mol%) into a dry autoclave.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Heat the mixture to 120-150 °C with stirring to form the alkoxide.

  • Introduce a predetermined amount of ethylene oxide into the reactor. The number of ethylene oxide units can be controlled by the stoichiometry of the reactants.

  • Maintain the reaction at temperature and pressure until the pressure stabilizes, indicating the consumption of ethylene oxide.

  • Cool the reactor to room temperature and purge with nitrogen.

  • The resulting ethoxylated product can be used directly or purified by washing with brine and removing any residual catalyst by neutralization and filtration.

Characterization of Novel Surfactants: Performance Evaluation

Once synthesized, the surfactant properties of the new molecules must be thoroughly characterized. The following protocols outline key experiments to assess their performance.

Protocol 5: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. It is typically identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration. The Du Noüy ring method is a classic and reliable technique for measuring surface tension.[6][7]

Materials and Equipment:

  • Force Tensiometer with a Du Noüy ring

  • High-purity water (e.g., Milli-Q)

  • A series of surfactant solutions of varying concentrations

  • Clean glass vessel

Procedure:

  • Prepare a stock solution of the surfactant in high-purity water.

  • Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 10⁻⁶ M to 10⁻² M).

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Thoroughly clean the Du Noüy ring with a suitable solvent (e.g., acetone, ethanol) and then flame it to red heat to remove any organic contaminants.

  • Measure the surface tension of the pure water as a control.

  • Starting with the most dilute solution, measure the surface tension of each surfactant solution. Ensure the ring is cleaned and flamed between each measurement.

  • Record the surface tension for each concentration.

  • Plot the surface tension (γ) as a function of the natural logarithm of the surfactant concentration (ln C).

  • The CMC is the concentration at which the surface tension plateaus. This can be determined from the intersection of the two linear portions of the plot.

Data Presentation:

Surfactant TypePredicted CMC Range (mol/L)Predicted Surface Tension at CMC (mN/m)
Anionic (Disulfate)10⁻⁴ - 10⁻³30 - 40
Cationic (Diquaternary)10⁻⁴ - 10⁻³35 - 45
Non-ionic (Di-ethoxylate)10⁻⁵ - 10⁻⁴28 - 38

Table 1: Predicted physicochemical properties of the novel surfactants. These values are illustrative and will depend on the exact molecular structure.

Protocol 6: Evaluation of Foaming Properties

The ability of a surfactant to generate and stabilize foam is a critical performance metric in many applications. The Ross-Miles method is a standardized procedure for evaluating foam height and stability.[8]

Materials and Equipment:

  • Ross-Miles foam apparatus (graduated column with a jacket for temperature control and a reservoir)

  • Surfactant solution at a concentration above its CMC

  • Stopwatch

Procedure:

  • Prepare a solution of the surfactant at a concentration of, for example, 1 g/L in deionized water.

  • Assemble the Ross-Miles apparatus and ensure it is clean and vertically aligned.

  • Add 50 mL of the surfactant solution to the main column.

  • Add 200 mL of the same solution to the reservoir.

  • Allow the solution in the column to drain from the reservoir, falling from a specified height.

  • Start the stopwatch as soon as the reservoir is empty.

  • Record the initial foam height.

  • Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[8]

G cluster_0 Ross-Miles Foam Test Workflow A Prepare Surfactant Solution B Add 50mL to Column A->B C Add 200mL to Reservoir A->C D Release Solution from Reservoir C->D E Measure Initial Foam Height D->E F Measure Foam Height at t=1, 3, 5 min E->F G Analyze Foam Stability F->G

Figure 2: Workflow for the Ross-Miles foam stability test.

Protocol 7: Assessment of Emulsification Performance

The ability of a surfactant to form and stabilize emulsions is another key performance indicator. A simple bottle test can provide a qualitative and semi-quantitative assessment of emulsification power.[9]

Materials:

  • Surfactant solution (e.g., 1% w/v in water)

  • Immiscible oil phase (e.g., mineral oil, toluene)

  • Graduated cylinders with stoppers

  • Vortex mixer or shaker

Procedure:

  • In a graduated cylinder, combine 10 mL of the surfactant solution and 10 mL of the oil.

  • Stopper the cylinder and shake vigorously for a set period (e.g., 1 minute) using a vortex mixer or by hand.

  • Allow the emulsion to stand undisturbed.

  • Record the initial volume of the emulsion.

  • Observe and record the time it takes for phase separation (creaming or coalescence) to occur. The volume of the separated aqueous or oil phase can be measured over time.[10]

  • A stable emulsion will show little to no phase separation over an extended period.

Conclusion and Future Perspectives

The synthetic and characterization protocols detailed in this application note provide a robust framework for the exploration of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane as a novel hydrophobic building block for surfactants. The unique branched structure of this starting material is anticipated to yield surfactants with distinct interfacial properties. By systematically synthesizing and evaluating anionic, cationic, and non-ionic derivatives, researchers can elucidate structure-property relationships and potentially identify candidates with superior performance in specific applications. Further investigations could include the synthesis of zwitterionic surfactants, the evaluation of biodegradability, and the assessment of toxicological profiles to fully characterize the potential of this new class of amphiphiles.

References

  • Benvegnu, T., Plusquellec, D., & Lemiègre, L. (2008). Surfactants from Renewable Sources: Synthesis and Applications. In Bio-based plastics and composites (pp. 153-192). Springer.
  • Cui, Z. (2014). Low-Surface Energy Surfactants with Branched Hydrocarbon Architectures. Langmuir, 30(25), 7299-7307.
  • KRÜSS GmbH. (n.d.). Ross-Miles method. Retrieved from [Link]

  • Wang, J., et al. (2022). Testing and Evaluation of the Emulsifying Properties of Compound Oil Displacement Agents. ACS Omega, 7(34), 30239-30248.
  • Roberts, D. W. (1998). Sulfonation Technology for Anionic Surfactant Manufacture. Organic Process Research & Development, 2(3), 194-202.
  • Stubenrauch, C. (2007). Nonionic surfactants with linear and branched hydrocarbon tails: compositional analysis, phase behavior, and film properties in bicontinuous microemulsions. PubMed, 111(23), 8347-55.
  • Karsa, D. R. (Ed.). (1999). Industrial applications of surfactants IV. Royal Society of Chemistry.
  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and interfacial phenomena. John Wiley & Sons.
  • Schramm, L. L. (Ed.). (2000). Surfactants: fundamentals and applications in the petroleum industry. Cambridge University Press.
  • T. M. Schmitt. (2001). Analysis of Surfactants, Second Edition. CRC Press.
  • Tadros, T. F. (Ed.). (2014). Surfactants in agrochemicals. CRC press.
  • van Os, N. M. (Ed.). (1998). Nonionic Surfactants: Organic Chemistry. CRC Press.
  • Zana, R., & Xia, J. (Eds.). (2003).
  • Zhang, L., et al. (2022). Performance Evaluation of Surfactant and Demulsifier in Crude Oil Emulsion Treatment. Journal of Petroleum Exploration and Production Technology, 12(8), 2269-2281.
  • KRÜSS GmbH. (n.d.). Du Noüy ring method. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]

  • Enviro Wiki. (2012). Sulfonation/Sulfation Processing Technology for Anionic Surfactant Manufacture. Retrieved from [Link]

  • UTPedia. (2005). Sulfonation Reaction for the Synthesis of Anionic Surfactants for Enhanced Oil Recovery (EOR) Application. Retrieved from [Link]

  • Google Patents. (n.d.). US4223163A - Process for making ethoxylated fatty alcohols with narrow polyethoxy chain distribution.
  • Sci-Hub. (n.d.). Sulfonation Technology for Anionic Surfactant Manufacture. Retrieved from [Link]

  • NIH. (2019). Synthesis of New Cationic Dicephalic Surfactants and Their Nonequivalent Adsorption at the Air/Solution Interface. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001094292A1 - Process for the preparation of cationic surfactants.
  • IntechOpen. (2025). Cationic Surfactants in Textile Processing. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of Some Novel Nonionic Ethoxylated Surfactants Based on α-Amino Acids and Investigation of Their Surface Active Properties. Retrieved from [Link]

  • Google Patents. (n.d.). US20170253839A1 - Ethoxylated diols and compositions containing ethoxylated diols.
  • DataPhysics Instruments. (n.d.). Application Note 11 - Determination of Critical Micelle Concentration with DataPhysics DCAT Series. Retrieved from [Link]

  • Pro-Lehrsysteme. (n.d.). Surface tension with the ring method (Du Nouy method). Retrieved from [Link]

  • Smart Systems. (n.d.). Surface tension with the ring method (Du Nouy - Smart Systems. Retrieved from [Link]

  • ResearchGate. (2018). Experimental Study on Foam Properties of Mixed Systems of Silicone and Hydrocarbon Surfactants. Retrieved from [Link]

  • KRÜSS GmbH. (n.d.). ROSS MILES FOAM ANALYZER – RMFA. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. (1999). Protective groups in organic synthesis. John wiley & sons.
  • NIH. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Retrieved from [Link]

  • MDPI. (2023). Probing the Demulsification Mechanism of Emulsion with SPAN Series Based on the Effect of Solid Phase Particles. Retrieved from [Link]

  • alwsci. (2024). Emulsifier And Surfactant Analysis: Techniques And Applications. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Laboratory-Scale Synthesis of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane

Introduction 4,4-Bis(methoxymethyl)-2,6-dimethylheptane is a diether with a sterically hindered neopentyl-like core. Its structure suggests potential applications as a specialized solvent, a building block in polymer che...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4,4-Bis(methoxymethyl)-2,6-dimethylheptane is a diether with a sterically hindered neopentyl-like core. Its structure suggests potential applications as a specialized solvent, a building block in polymer chemistry, or as an internal electron donor in Ziegler-Natta catalysts for olefin polymerization.[1] This document provides a detailed guide for the laboratory-scale synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. The multi-step synthesis presented herein is based on established organic transformations, commencing with the dialkylation of diethyl malonate, followed by reduction and etherification.

Overall Synthetic Scheme

The synthesis of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane is accomplished through a three-step process:

  • Sequential Dialkylation of Diethyl Malonate: Diethyl malonate is first alkylated with 2-bromopropane, followed by a second alkylation with 1-bromo-2-methylpropane to introduce the desired branched alkyl groups.

  • Reduction of Diethyl 2-isopropyl-2-(2-methylpropyl)malonate: The resulting diester is reduced to the corresponding diol, 2-isopropyl-2-(2-methylpropyl)propane-1,3-diol, using a powerful reducing agent.

  • Williamson Ether Synthesis: The diol is then converted to the target molecule, 4,4-Bis(methoxymethyl)-2,6-dimethylheptane, via a Williamson ether synthesis using a methylating agent.

Experimental Workflow Diagram

G cluster_0 Step 1: Dialkylation cluster_1 Step 2: Reduction cluster_2 Step 3: Etherification Diethyl Malonate Diethyl Malonate Diethyl isopropylmalonate Diethyl isopropylmalonate Diethyl Malonate->Diethyl isopropylmalonate 1. NaOEt, EtOH 2. 2-Bromopropane Diethyl 2-isopropyl-2-(2-methylpropyl)malonate Diethyl 2-isopropyl-2-(2-methylpropyl)malonate Diethyl isopropylmalonate->Diethyl 2-isopropyl-2-(2-methylpropyl)malonate 1. NaH, THF 2. 1-Bromo-2-methylpropane 2-isopropyl-2-(2-methylpropyl)propane-1,3-diol 2-isopropyl-2-(2-methylpropyl)propane-1,3-diol Diethyl 2-isopropyl-2-(2-methylpropyl)malonate->2-isopropyl-2-(2-methylpropyl)propane-1,3-diol 1. LiAlH4, THF 2. H2O, H+ 4,4-Bis(methoxymethyl)-2,6-dimethylheptane 4,4-Bis(methoxymethyl)-2,6-dimethylheptane 2-isopropyl-2-(2-methylpropyl)propane-1,3-diol->4,4-Bis(methoxymethyl)-2,6-dimethylheptane 1. NaH, THF 2. CH3I

Caption: Overall synthetic workflow for 4,4-Bis(methoxymethyl)-2,6-dimethylheptane.

Detailed Experimental Protocols

Safety Precautions
  • Sodium Hydride (NaH): A flammable solid that reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon). Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Lithium Aluminum Hydride (LiAlH4): A flammable solid that reacts violently with water and protic solvents.[2][3] Handle under an inert atmosphere. All glassware must be thoroughly dried before use.[4] Wear appropriate PPE.

  • Alkyl Halides (2-bromopropane, 1-bromo-2-methylpropane, methyl iodide): Volatile and potentially toxic. Handle in a well-ventilated fume hood.

  • Solvents (Ethanol, Diethyl Ether, Tetrahydrofuran): Flammable liquids. Use in a well-ventilated area away from ignition sources.

Step 1: Synthesis of Diethyl 2-isopropyl-2-(2-methylpropyl)malonate

Part A: Synthesis of Diethyl isopropylmalonate

This procedure is adapted from a known synthesis of diethyl isopropylmalonate.[5][6]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (13.0 g, 0.565 mol) in absolute ethanol (400 mL).

  • Addition of Diethyl Malonate: To the gently refluxing sodium ethoxide solution, add diethyl malonate (80.0 g, 0.500 mol) dissolved in ethanol (50 mL) dropwise over 15 minutes.

  • Formation of Enolate: Stir the mixture under reflux for 1 hour to ensure complete formation of the enolate.

  • Alkylation: Add a solution of 2-bromopropane (74.5 g, 0.606 mol) in ethanol (50 mL) dropwise over 1 hour.

  • Reaction Completion: Continue stirring the mixture under reflux overnight.

  • Work-up: After cooling the reaction mixture, filter to remove the inorganic salts and concentrate the filtrate under reduced pressure. Add water to the residue and extract with diethyl ether (3 x 100 mL).

  • Purification: Wash the combined ethereal extracts with 2N sodium hydroxide solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl isopropylmalonate. The product can be further purified by vacuum distillation.

Part B: Synthesis of Diethyl 2-isopropyl-2-(2-methylpropyl)malonate

This procedure is based on the general method for the dialkylation of malonic esters.[7][8]

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 24.2 g, 0.605 mol, washed with dry hexanes) in anhydrous tetrahydrofuran (THF) (300 mL).

  • Addition of Diethyl isopropylmalonate: Cool the suspension to 0 °C and add a solution of diethyl isopropylmalonate (from Part A, assuming 0.500 mol) in anhydrous THF (100 mL) dropwise.

  • Formation of Enolate: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Alkylation: Add 1-bromo-2-methylpropane (83.0 g, 0.606 mol) dropwise.

  • Reaction Completion: Heat the reaction mixture to reflux and stir overnight.

  • Work-up: Cool the reaction to 0 °C and cautiously quench with water. Separate the layers and extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 2-isopropyl-2-(2-methylpropyl)propane-1,3-diol

This procedure is based on the standard reduction of esters using lithium aluminum hydride.[9][10]

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (22.8 g, 0.600 mol) in anhydrous THF (400 mL).

  • Addition of Diester: Cool the suspension to 0 °C and add a solution of diethyl 2-isopropyl-2-(2-methylpropyl)malonate (from Step 1, assuming 0.200 mol) in anhydrous THF (100 mL) dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Work-up: Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (23 mL), 15% aqueous sodium hydroxide (23 mL), and then water (69 mL).

  • Isolation: Filter the resulting white precipitate and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude diol.

Step 3: Synthesis of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane

This procedure is based on the Williamson ether synthesis.[11]

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 17.6 g, 0.440 mol, washed with dry hexanes) in anhydrous THF (300 mL).

  • Formation of Dialkoxide: Cool the suspension to 0 °C and add a solution of 2-isopropyl-2-(2-methylpropyl)propane-1,3-diol (from Step 2, assuming 0.200 mol) in anhydrous THF (100 mL) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Methylation: Add methyl iodide (62.4 g, 0.440 mol) dropwise.

  • Reaction Completion: Stir the reaction mixture at room temperature overnight.

  • Work-up: Cautiously quench the reaction with water. Separate the layers and extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 4,4-Bis(methoxymethyl)-2,6-dimethylheptane.

Quantitative Data Summary

Reagent/ProductStepMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)
Diethyl Malonate1A160.170.50080.0~76
Sodium1A22.990.56513.0-
2-Bromopropane1A122.990.60674.5~54
Sodium Hydride (60%)1B40.000.60524.2-
1-Bromo-2-methylpropane1B137.020.60683.0~66
Lithium Aluminum Hydride237.950.60022.8-
Sodium Hydride (60%)340.000.44017.6-
Methyl Iodide3141.940.44062.4~27
4,4-Bis(methoxymethyl)-2,6-dimethylheptane Final 216.36 - - -

Expected Product Characteristics

PropertyValue
Molecular Formula C13H28O2[1]
Molecular Weight 216.36 g/mol [12]
Appearance Colorless to light yellow clear liquid
Boiling Point Not available
Density Not available
Solubility Soluble in organic solvents

Troubleshooting

IssuePossible CauseSolution
Low yield in Step 1A Incomplete formation of the enolate.Ensure the sodium is fully dissolved and the reaction is refluxed for the specified time before adding the alkyl halide.
Wet reagents or solvents.Use anhydrous ethanol and dry glassware.
Low yield in Step 1B Incomplete deprotonation of the mono-alkylated malonate.Ensure the sodium hydride is fresh and properly washed. A stronger base or longer reaction time may be needed.
Steric hindrance slowing the reaction.Increase the reflux time.
Low yield in Step 2 Incomplete reduction.Ensure an adequate excess of LiAlH4 is used.
Hydrolysis of LiAlH4.Use anhydrous solvents and maintain an inert atmosphere.
Low yield in Step 3 Incomplete formation of the dialkoxide.Ensure the sodium hydride is fresh and the reaction is stirred sufficiently.
Volatility of methyl iodide.Use a reflux condenser cooled with a cryocooler or a dry ice/acetone bath.

References

  • PrepChem. (n.d.). Synthesis of diethyl isopropylmalonate. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. Retrieved from [Link]

  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Quantitative Analysis of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane

Abstract: This technical guide provides comprehensive, field-proven protocols for the quantitative analysis of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane. Primarily utilized as an internal electron donor in Ziegler-Natta...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides comprehensive, field-proven protocols for the quantitative analysis of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane. Primarily utilized as an internal electron donor in Ziegler-Natta catalysts for olefin polymerization and as a specialty organic synthesis intermediate, robust and accurate quantification of this compound is critical for process control, quality assurance, and research applications.[1] This document details two primary analytical methods: Gas Chromatography with Flame Ionization Detection (GC-FID) for robust quantification and Gas Chromatography with Mass Spectrometry (GC-MS) for definitive identification and quantification. Protocols for sample preparation, method validation in accordance with ICH Q2(R2) guidelines, and data interpretation are presented.[2][3]

Introduction to 4,4-Bis(methoxymethyl)-2,6-dimethylheptane

4,4-Bis(methoxymethyl)-2,6-dimethylheptane is a high-purity organic compound characterized as a colorless to light yellow liquid.[1] Its structure and properties necessitate specific analytical approaches for accurate measurement in various matrices.

Table 1: Physicochemical Properties of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane

PropertyValueSource
Molecular Formula C₁₃H₂₈O₂[1][4]
Molecular Weight 216.36 g/mol [5][6]
CAS Number 129228-07-5[5]
Appearance Colorless to light yellow clear liquid[1]
Predicted Boiling Point 203.1–205.2 °C[6][7]
Solubility Soluble in most organic solvents; limited water solubility[6]

Given its volatility and thermal stability, Gas Chromatography (GC) is the recommended analytical technique. The presence of numerous carbon-hydrogen bonds makes Flame Ionization Detection (FID) an ideal choice for sensitive and linear quantification.[8][9] For applications requiring higher selectivity or confirmation of identity, Mass Spectrometry (MS) is the preferred detection method.[10][11]

Experimental Workflow Overview

The overall analytical workflow is designed to ensure accuracy, precision, and robustness, from sample receipt to final data reporting.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Receive Sample Dilution Accurate Dilution in Appropriate Solvent Sample->Dilution Gravimetric or Volumetric ISTD Internal Standard Spiking Dilution->ISTD GC_FID GC-FID Analysis for Quantification ISTD->GC_FID GC_MS GC-MS Analysis for Identification & Quantification ISTD->GC_MS Integration Peak Integration & Calibration GC_FID->Integration GC_MS->Integration Validation Method Validation (ICH Q2(R2)) Integration->Validation Report Generate Report Validation->Report

Caption: General workflow for the quantification of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane.

Sample Preparation Protocol

Accurate sample preparation is fundamental to achieving reliable quantitative results. The choice of solvent and the use of an internal standard (ISTD) are critical.

Rationale for Solvent Selection: Due to the non-polar nature of the analyte, a volatile, high-purity organic solvent is required. Hexane, isooctane, or acetone are suitable choices. The solvent should be free from any impurities that could co-elute with the analyte or internal standard.

Rationale for Internal Standard (ISTD) Selection: An ISTD is crucial for correcting variations in injection volume and detector response. The ideal ISTD should be chemically similar to the analyte, not present in the sample matrix, and well-resolved chromatographically. For this application, a long-chain alkane such as n-tetradecane (C14) or n-hexadecane (C16) is a suitable candidate.

Step-by-Step Protocol:

  • Stock Solution Preparation:

    • Accurately weigh approximately 100 mg of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with hexane. This creates a stock solution of approximately 1 mg/mL.

    • Similarly, prepare a stock solution of the selected internal standard (e.g., n-hexadecane) at approximately 1 mg/mL in hexane.

  • Calibration Standards Preparation:

    • Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards. A typical concentration range would be 1 µg/mL to 100 µg/mL.

    • Spike each calibration standard and a blank (solvent only) with a fixed concentration of the ISTD stock solution (e.g., 20 µg/mL).

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the sample matrix into a volumetric flask.

    • Dilute with hexane to a concentration that is expected to fall within the calibration range.

    • Spike the diluted sample with the same fixed concentration of the ISTD as used in the calibration standards.

Gas Chromatography (GC) Methodologies

GC-FID Protocol for Quantification

The Flame Ionization Detector is a robust and highly sensitive detector for hydrocarbons.[9][12] Its response is directly proportional to the number of carbon atoms in the analyte, providing excellent linearity over a wide concentration range.[8]

Table 2: GC-FID Instrumental Parameters

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentStandard, reliable GC platform.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing good separation for this type of analyte.
Inlet Temperature 250 °CEnsures complete vaporization without thermal degradation.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLStandard volume for GC analysis.
Carrier Gas Helium or HydrogenInert carrier; Hydrogen may provide better efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for column efficiency and analysis time.
Oven Program Initial: 100 °C (hold 2 min) Ramp: 15 °C/min to 280 °C Hold: 5 minProgram designed to resolve the analyte from solvent and potential impurities.
Detector FIDFlame Ionization Detector
Detector Temp 300 °CPrevents condensation of analytes in the detector.
Hydrogen Flow 30 mL/minStandard fuel flow for FID.
Air Flow 300 mL/minStandard oxidant flow for FID.
Makeup Gas (N₂) 25 mL/minEnsures efficient transfer of analyte to the flame.
GC-MS Protocol for Identification and Quantification

GC-MS provides definitive identification by generating a unique mass spectrum for the analyte.[11][13] It can be operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced quantitative sensitivity.

Table 3: GC-MS Instrumental Parameters

ParameterRecommended SettingRationale
GC System Same as GC-FIDConsistent separation conditions.
Column Same as GC-FIDConsistent separation conditions.
Oven Program Same as GC-FIDConsistent separation conditions.
MS System Agilent 5977B or equivalentReliable single quadrupole mass spectrometer.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Quadrupole Temp 150 °CStandard temperature for mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.
Acquisition Mode Full Scan (m/z 40-400) and/or SIMFull scan for identification; SIM for trace quantification.
SIM Ions To be determined from a full scan spectrum of the reference standard. Likely fragments would result from loss of methoxy or isobutyl groups.

Method Validation (per ICH Q2(R2))

A robust analytical method requires thorough validation to ensure it is fit for its intended purpose.[3][14] The following parameters should be assessed.

Validation_Parameters cluster_details Key Validation Metrics Validation Method Validation (ICH Q2(R2)) Specificity Linearity Range Accuracy Precision LOD/LOQ Robustness Specificity Peak Purity & Resolution Validation:f0->Specificity Linearity Correlation Coefficient (r²) > 0.995 Validation:f1->Linearity Accuracy Recovery (%): 98-102% Validation:f3->Accuracy Precision RSD < 2% (Repeatability & Intermediate) Validation:f4->Precision

Caption: Key parameters for analytical method validation based on ICH guidelines.

Table 4: Summary of Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. For GC-MS, evaluate peak purity via spectral analysis.The analyte peak is well-resolved from other components (Resolution > 2). No interfering peaks at the retention time of the analyte.
Linearity Analyze calibration standards at a minimum of five concentration levels. Plot the response ratio (analyte area/ISTD area) vs. concentration.Correlation coefficient (r²) ≥ 0.995.
Range The range is established by the linearity study.The range should cover 80-120% of the expected sample concentration.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120% of target concentration).Percent recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-assay): Six replicate injections of a single standard. Intermediate Precision: Analysis performed by different analysts, on different days, or with different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) of low-concentration standards.LOD: S/N ≥ 3:1 LOQ: S/N ≥ 10:1
Robustness Intentionally vary critical method parameters (e.g., oven ramp rate ±10%, flow rate ±10%, inlet temperature ±5°C) and assess the impact on results.The results should remain unaffected by small, deliberate variations in method parameters.

Conclusion

The Gas Chromatography methods detailed in this application note provide a robust and reliable framework for the quantitative analysis of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane. The GC-FID method is suitable for high-throughput, routine quality control, while the GC-MS method offers unequivocal identification and is ideal for research, troubleshooting, or impurity profiling. Adherence to the outlined sample preparation, instrumental conditions, and validation protocols will ensure the generation of high-quality, defensible analytical data for researchers, scientists, and drug development professionals.

References

  • LookChem. (n.d.). CAS No.129228-07-5, Heptane, 4,4-bis(methoxymethyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 4,4-Bis(methoxymethyl)-2,6-dimethylheptane. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • SCION Instruments. (n.d.). GC-FID | Gas Chromatography Flame Ionization Detector. Retrieved from [Link]

  • HSC Chemistry. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Activated aluminum oxide selectively retaining long chain n-alkanes.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Phenomenex. (2025). GC with Flame Ionization Detector (FID): Applications and Considerations. Retrieved from [Link]

  • Atmospheric Measurement Techniques. (2014). Measuring long chain alkanes in diesel engine exhaust by thermal desorption PTR-MS. Retrieved from [Link]

  • Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Peak Scientific. (2019). How does a Flame Ionization Detector FID work?. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane

Welcome to the technical support guide for 4,4-Bis(methoxymethyl)-2,6-dimethylheptane. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4,4-Bis(methoxymethyl)-2,6-dimethylheptane. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the purification of this specialized organic compound. As a diether with a relatively high boiling point and nonpolar character, its purification presents unique challenges that require careful consideration of methodology and safety. This guide is structured to address specific issues you may encounter during your experiments, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary physical properties of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane that influence its purification?

A1: Understanding the physicochemical properties of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane is the foundation for selecting an appropriate purification strategy. Key properties are summarized in the table below.

PropertyValueSignificance for Purification
Molecular Formula C₁₃H₂₈O₂---
Molecular Weight 216.37 g/mol [1]Influences diffusion rates and elution in size-exclusion chromatography.
Appearance Colorless to light yellow clear liquid[1]A change in color (e.g., yellowing) can indicate degradation or the presence of impurities.
Predicted Boiling Point ~203 °C at atmospheric pressure[2]The high boiling point necessitates vacuum distillation to prevent thermal decomposition.[3]
Polarity NonpolarDictates the choice of chromatography system (normal vs. reverse-phase) and solvents.[4]
Flammability Flammable liquid[5]Requires careful handling away from ignition sources.
Chemical Class Dialkyl EtherSusceptible to peroxide formation upon storage and exposure to air.[6][7]

Q2: What are the most common impurities I should expect from the synthesis of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane?

A2: The impurity profile is intrinsically linked to the synthetic route. A common pathway involves the Williamson ether synthesis from the corresponding diol, 2,2-diisobutylpropane-1,3-diol.[1] Therefore, you should anticipate the following:

  • Unreacted Starting Materials: Primarily the precursor diol (2,2-diisobutylpropane-1,3-diol) and any excess methylating agent. The diol is significantly more polar than the target product, making it separable by chromatography or aqueous washes.

  • Mono-etherified Intermediate: The compound 4-(methoxymethyl)-2,6-dimethylheptan-4-ol, where only one of the diol's hydroxyl groups has been converted to a methoxy ether. Its polarity is intermediate between the starting diol and the final product.

  • Residual Solvents: Solvents used during the reaction and workup (e.g., THF, diethyl ether, toluene).

  • Degradation Products: Ethers can undergo thermal decomposition at elevated temperatures.[8][9] If distillation is performed at atmospheric pressure, you risk the formation of various breakdown products.

  • Peroxides: As an ether, this compound can form explosive peroxides upon exposure to oxygen and light.[7][10][11] This is both a purity and a critical safety issue.

Q3: Which primary purification technique is recommended for this compound?

A3: Vacuum distillation is the preferred method for the bulk purification of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane. Its high boiling point at atmospheric pressure (~203 °C) is close to temperatures where organic molecules can begin to decompose.[2][3] By reducing the pressure, the boiling point is significantly lowered, allowing for distillation at a safer temperature that preserves the molecule's integrity.

Q4: When is flash column chromatography a better choice than distillation?

A4: Flash column chromatography is advantageous in specific scenarios:

  • High Purity Requirements: When you need to remove impurities with boiling points very close to that of your product, which are difficult to separate by distillation.

  • Small-Scale Purification: For quantities typically less than 5 grams, chromatography can be faster and result in less material loss than optimizing a vacuum distillation setup.

  • Removal of Non-Volatile Impurities: To remove baseline impurities (e.g., polymeric material or salts) that would otherwise remain in the distillation pot.

  • Removing Polar Impurities: It is highly effective for removing the polar diol starting material or mono-ether intermediate.

Given the nonpolar nature of the target compound, a normal-phase chromatography setup (silica gel stationary phase with a nonpolar mobile phase) is appropriate.[12]

Purification Troubleshooting Guide

This section addresses specific problems that may arise during the purification workflow.

Issue 1: Vacuum Distillation Problems

Q: My compound appears to be decomposing in the distillation flask, indicated by darkening color and pressure fluctuations. What's happening and how can I fix it?

A: This is a classic sign of thermal decomposition. The cause is almost always excessive temperature in the distillation pot.

  • Causality: The predicted boiling point of ~203 °C is an estimate. Many complex organic molecules are not stable at such temperatures for extended periods.[3] Ethers, in particular, can undergo complex degradation pathways.[8][9]

  • Solution Workflow:

    • Increase the Vacuum: The most effective solution is to lower the pressure further. A high-quality vacuum pump (e.g., a two-stage rotary vane pump) should be used. Aim for a pressure below 1 mmHg if possible. A lower pressure directly translates to a lower boiling point.

    • Verify Thermometer Placement: Ensure the thermometer bulb is positioned correctly—just below the side arm leading to the condenser—to accurately measure the temperature of the vapor, not the superheated liquid in the pot.

    • Use an Appropriate Heating Mantle/Oil Bath: The bath temperature should be set only 20-30 °C higher than the target boiling temperature of your liquid.[3] This provides a gentle, even heat and prevents localized superheating.

    • Check for Peroxides: Crucially, test for peroxides before heating. Peroxides are less volatile than the ether and will concentrate in the distillation pot, creating a severe explosion hazard upon heating.[6][13] If peroxides are present, they must be removed before distillation (see Protocol 1).

Issue 2: Chromatography Challenges

Q: I'm running a silica gel column, but my compound is eluting immediately with the solvent front, even with pure hexane. How can I achieve separation?

A: This behavior confirms the highly nonpolar nature of your compound. Silica gel is a very polar stationary phase, and nonpolar compounds have minimal interaction with it, leading to rapid elution.[4][12]

  • Causality: The principle of "like attracts like" governs chromatography.[12] Your nonpolar molecule has a much higher affinity for the nonpolar mobile phase (hexane) than for the polar silica surface.

  • Troubleshooting Steps:

    • Use a Less Polar Mobile Phase: While hexane is the standard starting point, for extremely nonpolar compounds, you might need to consider solvents like pentane, which is even less polar. However, the difference is often marginal.

    • Employ a Less Active Stationary Phase:

      • Deactivated Silica: You can "deactivate" your silica gel by pre-treating it with a small amount of water (e.g., 1-5% by weight). This reduces the number of active silanol groups and can improve the separation of sensitive or very nonpolar compounds.

      • Alumina: Neutral or basic alumina can sometimes provide different selectivity for nonpolar compounds compared to silica.

    • Consider Reversed-Phase Chromatography: This is the most robust solution. In reversed-phase chromatography, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar.[12][14] Your nonpolar product will be retained more strongly than any residual polar impurities (like the starting diol), which will elute first. A typical solvent system would be a gradient of acetonitrile/water or methanol/water.

Issue 3: Product Stability and Purity

Q: My purified 4,4-Bis(methoxymethyl)-2,6-dimethylheptane was a clear, colorless liquid, but it has started to turn yellow after a few weeks in storage. What causes this, and is the material still usable?

A: The yellowing is a strong indicator of autoxidation and peroxide formation.[10][11] Ethers react with atmospheric oxygen in a free-radical process, which is often accelerated by light, to form hydroperoxides and peroxides.[7][11]

  • Causality: The presence of oxygen initiates a chain reaction at the carbon atoms adjacent to the ether oxygen. These peroxide impurities are not only a safety hazard but also represent a degradation of your pure compound.

  • Action Plan:

    • DO NOT USE a container with visible crystals, a precipitate, or an oily viscous layer. This could indicate dangerously high levels of explosive peroxides. Do not attempt to open the container. Contact your institution's environmental health and safety office immediately.

    • Test for Peroxides: If the liquid is clear, you must test for the presence of peroxides before use (see Protocol 1).

    • Removal of Peroxides: If low levels of peroxides are detected, they can be removed by passing the liquid through a column of activated alumina or by treatment with a reducing agent like ferrous sulfate.

    • Proper Storage: To prevent recurrence, store the purified material under an inert atmosphere (nitrogen or argon), in a tightly sealed amber glass bottle to protect it from light, and in a cool, dark place.[10] Adding a radical inhibitor like butylated hydroxytoluene (BHT) at a low concentration (~10-100 ppm) can also significantly extend its shelf life.[13]

Experimental Protocols & Visualizations

Purification Decision Workflow

The following diagram outlines the decision-making process for purifying your crude product.

Purification_Workflow Purification Strategy for 4,4-Bis(methoxymethyl)-2,6-dimethylheptane cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Final Product Crude_Product Crude Product Test_Peroxides Protocol 1: Test for Peroxides Crude_Product->Test_Peroxides Vacuum_Distillation Protocol 2: Vacuum Distillation Test_Peroxides->Vacuum_Distillation Peroxides Absent & Scale > 5g Column_Chromatography Protocol 3: Column Chromatography Test_Peroxides->Column_Chromatography Peroxides Absent & High Purity Needed or Scale < 5g Pure_Product Pure Product (>98%) Vacuum_Distillation->Pure_Product Column_Chromatography->Pure_Product Store Store Under Inert Gas in Amber Bottle Pure_Product->Store

Caption: Decision workflow for purification.

Protocol 1: Qualitative Test for Peroxides

This protocol is a critical safety check before any heating or concentration of the ether.

  • Preparation: In a test tube, add 1-3 mL of the 4,4-Bis(methoxymethyl)-2,6-dimethylheptane to be tested.

  • Acidification: Add an equal volume of glacial acetic acid and mix.

  • Indicator Addition: Add 2-3 drops of a freshly prepared 5% aqueous potassium iodide (KI) solution.[15]

  • Observation: Shake the mixture. The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration. A faint yellow color indicates low levels, while a dark brown color suggests high, potentially dangerous levels.

Protocol 2: High-Vacuum Distillation
  • Safety First: Confirm the absence of peroxides using Protocol 1. Always perform distillations behind a safety shield in a well-ventilated fume hood.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus using ground-glass joints. Use a round-bottom flask no more than two-thirds full. A short-path distillation head is recommended to minimize material loss.

  • Vacuum Application: Ensure all joints are properly sealed with vacuum grease. Connect the apparatus to a cold trap and a high-vacuum pump. Slowly open the stopcock to the pump to evacuate the system.

  • Heating: Once a stable, low pressure is achieved (e.g., < 1 mmHg), begin to gently heat the distillation flask using a magnetic stirring hot plate with an oil bath or a heating mantle.

  • Fraction Collection: Collect a small forerun fraction, which may contain residual solvents. When the temperature at the distillation head stabilizes and a clear liquid is distilling, switch to a clean receiving flask to collect the main product fraction.

  • Shutdown: Once the distillation is complete, allow the apparatus to cool completely before venting the system to atmospheric pressure. Venting a hot system can cause a rapid pressure change and potential apparatus failure.

Protocol 3: Normal-Phase Flash Column Chromatography
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system. For this nonpolar compound, start with 100% hexane or pentane. If impurities are present, you may need to add a very small amount of a slightly more polar solvent (e.g., 0.1-1% diethyl ether or ethyl acetate in hexane) to achieve separation. The ideal system should give your product an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system (slurry packing is preferred for best results).

  • Sample Loading: Pre-adsorb your crude product onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas) to push the solvent through the column at a steady rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

  • Process for the manufacture of 6-methoxy-2,6-dimethylheptanal.
  • 3,3-Bis(methoxymethyl)-2,6-dimethylheptane. TCI Chemicals.
  • 3,3-Bis(methoxymethyl)-2,6-dimethylheptane | 129228-11-1. Benchchem.
  • 129228-11-1 | 3,3-Bis(methoxymethyl)-2,6-dimethylheptane. ChemScene.
  • CAS No.129228-07-5, Heptane, 4,4-bis(methoxymethyl). LookChem.
  • 4,4-Bis(methoxymethyl)-2,6-dimethylheptane. Apollo Scientific.
  • Heptane, 4,4-bis(methoxymethyl)-2,6-dimethyl-. CymitQuimica.
  • 4,4-Bis(methoxymethyl)-2,6-dimethylheptane | C13H28O2. PubChem.
  • Diethyl ether peroxide. Wikipedia.
  • Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies.
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Physical Properties of Ether. Chemistry LibreTexts.
  • Sustainable Polyurethane Systems: Integrating Green Synthesis and Closed-Loop Recovery. MDPI.
  • Peroxide-Forming Chemicals. University of Louisville.
  • The Role of Nonpolar Phases: Fundamentals and Uses in Chromatographic Techniques. Longdom Publishing.
  • Peroxide Formation. Department of Chemistry and Biochemistry, University of South Carolina.
  • How to Purify by Distill
  • Chromatography to separ
  • A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion.
  • Diethyl ether. Wikipedia.
  • How Chromatography Works: Separation Science Explained with 5 Simple Examples. Technology Networks.
  • Peroxide Forming Solvents. Sigma-Aldrich.
  • Distilling esters with very high boiling points? Sciencemadness Discussion Board.
  • Extract Diethyl Ether. YouTube.
  • Investigation into the Formation of Impurities during the Optimization of Brig
  • Simultaneous Analysis of Polar and Nonpolar Compounds by Gas Chromatography: The Separation of O2, N2, and NH3 Using Parallel Columns.
  • The thermal decomposition of diisopropyl ether.
  • Autoxidation of Ethers to Peroxides and Hydroperoxides. JoVE.
  • Distill

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions with 4,4-Bis(methoxymethyl)-2,6-dimethylheptane

Welcome to the technical support guide for navigating the synthetic challenges associated with 4,4-Bis(methoxymethyl)-2,6-dimethylheptane and its derivatives. This document is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the synthetic challenges associated with 4,4-Bis(methoxymethyl)-2,6-dimethylheptane and its derivatives. This document is designed for researchers, chemists, and drug development professionals who encounter difficulties in achieving desired chemical transformations due to the molecule's significant steric bulk. Here, we provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you overcome these hurdles.

Understanding the Core Challenge: A Neopentyl-like Architecture

The central quaternary carbon atom in 4,4-Bis(methoxymethyl)-2,6-dimethylheptane, substituted with two isobutyl and two methoxymethyl groups, creates a neopentyl-like center.[1][2] This structure is the root cause of the molecule's profound steric hindrance, which severely restricts access to reactive sites.[3] Consequently, standard reaction protocols often result in low yields, unexpected side products, or complete failure to react. This guide will explore scientifically-grounded strategies to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: Why are my Sₙ2 reactions with derivatives of this compound failing or showing extremely low yields?

A: The primary reason for the failure of Sₙ2 reactions is the extreme steric hindrance around the reactive center. The Sₙ2 mechanism requires a backside attack by the nucleophile on the carbon atom bearing the leaving group.[4][5] In derivatives of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane, the bulky isobutyl and methoxymethyl groups act as a formidable shield, physically blocking the nucleophile's approach.[6] This steric congestion dramatically increases the activation energy for the Sₙ2 transition state, slowing the reaction to a point where it is often impractical or completely inhibited.[3][6]

Q2: My reaction is yielding primarily elimination (E2) products instead of the desired substitution (Sₙ2) product. How can I shift the selectivity?

A: The competition between Sₙ2 and E2 pathways is a classic challenge in organic synthesis, and it is exacerbated by steric hindrance.[7] When a nucleophile is sterically hindered from attacking the carbon center (the Sₙ2 pathway), it is more likely to act as a base and abstract a proton from a beta-carbon, leading to an E2 elimination.[8] This is particularly true when using bulky nucleophiles/bases.[8] To favor substitution, you should consider using smaller, less basic nucleophiles, employing solvents that favor Sₙ2 kinetics (e.g., polar aprotic solvents like DMSO or DMF), and carefully controlling the temperature, as higher temperatures often favor elimination.

G cluster_0 Reaction Pathways Start R-X + Nu⁻ SN2_TS Sₙ2 Transition State (Hindered) Start->SN2_TS Backside Attack (Difficult) E2_TS E2 Transition State (Favored) Start->E2_TS Proton Abstraction (Easier) SN2_Product Substitution Product (Low Yield) SN2_TS->SN2_Product E2_Product Elimination Product (High Yield) E2_TS->E2_Product

Caption: Sₙ2 vs. E2 competition for a sterically hindered substrate.

Q3: I am attempting a Grignard reaction on a ketone derivative, but I am only recovering my starting material or observing reduction products. What is happening?

A: With highly hindered ketones, Grignard reagents can struggle to perform their primary function as a nucleophile.[9] Instead, two common side reactions occur:

  • Enolization: The Grignard reagent acts as a base, deprotonating the alpha-carbon to form an enolate. Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.[9]

  • Reduction: If the Grignard reagent has a beta-hydrogen (e.g., ethylmagnesium bromide), it can deliver a hydride to the carbonyl carbon via a cyclic six-membered transition state, reducing the ketone to a secondary alcohol.[9] Both pathways are often kinetically favored over the sterically demanding nucleophilic addition.[10][11]

Troubleshooting Guide 1: Driving Nucleophilic Substitution Reactions

Issue: Consistently low or no yield for substitution reactions at or near the quaternary center.

Causality: The activation energy for the bimolecular substitution is prohibitively high due to steric repulsion. We must employ methods that either provide sufficient energy to overcome this barrier or operate through mechanisms less sensitive to steric bulk.

Strategy 1.1: Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation provides rapid, uniform, and efficient heating of the reaction mixture through dielectric heating.[12][13] This can lead to significant rate enhancements, often allowing reactions to proceed that would otherwise fail under conventional heating.[14][15] The high energy input can help overcome the steric activation barrier.

ParameterConventional Heating (Oil Bath)Microwave-Assisted Synthesis (MAOS)
Heating Mechanism Conduction/Convection (slow, non-uniform)Dielectric Heating (rapid, uniform)[12]
Reaction Time Hours to DaysMinutes to Hours[14][15]
Temperature Control Less precise, potential for hotspotsHighly precise, reduces side reactions[16]
Typical Yield Often <10% for hindered substratesCan increase to 20-55% or higher[14]

Detailed Protocol: Microwave-Assisted Substitution

  • Vessel Preparation: In a dedicated microwave reaction vial, combine the sterically hindered substrate (1.0 eq), the nucleophile (1.5-3.0 eq), and a high-boiling point polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Sealing: Securely cap the reaction vial. Ensure the seal is rated for the expected temperature and pressure.

  • Microwave Program: Place the vial in the microwave reactor. Set the target temperature (e.g., 150-200 °C), a hold time (e.g., 10-60 minutes), and a maximum pressure limit.

  • Cooling & Workup: After the program completes, allow the vial to cool to room temperature before carefully opening. Proceed with a standard aqueous workup and chromatographic purification.

Strategy 1.2: High-Pressure Chemistry

Applying high pressure (in the range of 0.5-2.0 GPa) can force molecules closer together, which can help to overcome steric repulsion and decrease the activation volume of a reaction.[17][18] This technique is particularly effective for sterically congested reactions where bond formation is the rate-limiting step.[18]

Troubleshooting Guide 2: Executing Organometallic Additions

Issue: Failure of Grignard reagents to add to a carbonyl group adjacent to the hindered center, leading to enolization or reduction.

Causality: The steric environment around the electrophilic carbonyl carbon prevents the bulky Grignard reagent-solvent complex from approaching for nucleophilic attack.

G cluster_1 Grignard Reaction on Hindered Ketone Start R₂C=O + R'-MgX Addition Nucleophilic Addition (Desired but Hindered) Start->Addition Path A Reduction Hydride Transfer (Side Reaction) Start->Reduction Path B Enolization Proton Abstraction (Side Reaction) Start->Enolization Path C Product Tertiary Alcohol Addition->Product Reduced_Product Secondary Alcohol Reduction->Reduced_Product Enolate Enolate Intermediate Enolization->Enolate

Caption: Competing pathways for a Grignard reaction.

Strategy 2.1: Utilize More Reactive or Less Bulky Organometallics
  • Organolithium Reagents (RLi): These are generally more reactive than their Grignard counterparts and may succeed where Grignards fail. However, their higher basicity can sometimes increase unwanted deprotonation.

  • Organocuprates (Gilman Reagents, R₂CuLi): These reagents are softer nucleophiles and are excellent for Sₙ2' reactions and conjugate additions. For direct addition to hindered ketones, their utility may be limited, but they are a viable alternative to explore.[19]

Strategy 2.2: Employ Additives to Enhance Reactivity
  • Lewis Acids: Adding a strong Lewis acid, such as cerium(III) chloride (CeCl₃), can dramatically improve reaction outcomes. This is the basis of the Luche reduction and related additions. The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and promoting nucleophilic attack over side reactions.

Detailed Protocol: CeCl₃-Mediated Addition

  • Activator Preparation: Anhydrous CeCl₃ (1.2 eq) is suspended in dry THF and stirred vigorously for 2-3 hours at room temperature to ensure a highly active slurry.

  • Substrate Addition: The sterically hindered ketone (1.0 eq), dissolved in dry THF, is added to the CeCl₃ slurry. The mixture is cooled to -78 °C.

  • Nucleophile Addition: The organometallic reagent (e.g., n-BuLi, 1.1 eq) is added dropwise to the cooled mixture.

  • Reaction & Quench: The reaction is stirred at -78 °C for 1-3 hours. It is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by column chromatography.

Troubleshooting Guide 3: Enabling Catalytic C-C Bond Formation

Issue: Low efficiency in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) near the sterically encumbered center.

Causality: The bulky framework of the substrate impedes its ability to coordinate effectively with the metal center of the catalyst during key steps of the catalytic cycle, such as oxidative addition or reductive elimination.[20]

Strategy 3.1: Judicious Selection of Ligands and Catalysts

The choice of ligand on the metal catalyst is critical. While it may seem counterintuitive, using sterically bulky ligands can sometimes accelerate reactions involving hindered substrates.

  • Bulky Monophosphine Ligands: Ligands like XPhos, SPhos, or RuPhos can promote the challenging reductive elimination step and stabilize the catalytically active species.

  • Highly Active Pre-catalysts: Utilizing modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) can provide a more active and stable catalytic system that functions under milder conditions.

G cluster_2 Catalytic Cross-Coupling Cycle Catalyst Pd(0)L₂ OA Oxidative Addition (R-X) Catalyst->OA TM Transmetalation (R'-M) OA->TM RE Reductive Elimination TM->RE RE->Catalyst Product R-R' RE->Product Hindrance Steric Hindrance Blocks Coordination Hindrance->OA Inhibits

Caption: Steric hindrance impeding the oxidative addition step in a cross-coupling reaction.

Strategy 3.2: Exploring C-H Activation

Instead of relying on pre-functionalized substrates (e.g., halides or triflates), C-H activation/functionalization offers an alternative pathway that may be less sensitive to steric hindrance at a specific position.[21] These reactions, often catalyzed by rhodium, ruthenium, or palladium, can functionalize C-H bonds directly, bypassing the need for traditional coupling partners.[21][22]

References
  • LookChem. CAS No.129228-07-5, Heptane, 4,4-bis(methoxymethyl)-.[Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents.[Link]

  • PubChem. 4,4-Bis(methoxymethyl)-2,6-dimethylheptane.[Link]

  • RSC Publishing. Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation.[Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis.[Link]

  • PubMed Central. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?[Link]

  • PubMed Central. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.[Link]

  • CCS Chemistry. Steric Hindrance Effect in High-Temperature Reactions.[Link]

  • Semantic Scholar. Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation.[Link]

  • Oreate AI Blog. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis.[Link]

  • Organic Chemistry Portal. Grignard Reaction.[Link]

  • MDPI. Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics.[Link]

  • PubMed. Effects of high pressure on molecules.[Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.[Link]

  • SpringerLink. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.[Link]

  • Chemistry Steps. Williamson Ether Synthesis.[Link]

  • PubMed Central. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction.[Link]

  • SciSpace. Microwave Assisted Synthesis of Organic Compounds and Nanomaterials.[Link]

  • ResearchGate. Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h.[Link]

  • Wikipedia. Williamson ether synthesis.[Link]

  • YouTube. 75: The effect of steric hinderance on the SN2 mechanism.[Link]

  • Organic Chemistry Portal. Catalytic C-C Bond-Forming Reactions.[Link]

  • Chemistry Stack Exchange. Steric Factors on reaction with grignard reagent.[Link]

  • IJNRD. MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.[Link]

  • ResearchGate. Sustainable Catalytic Strategies for Carbon–Carbon and Carbon–Heteroatom (C–S, C–N, C–O, C–Se) Bond Formation: Green Pathways to Advanced Molecules.[Link]

  • Khan Academy. Williamson ether synthesis.[Link]

  • PubChem. 3,3-Bis(methoxymethyl)-2,6-dimethylheptane.[Link]

  • ACS Publications. The Grignard Reagents.[Link]

  • MDPI. Microwave-Assisted Synthesis of Nanoporous Aluminum-Based Coordination Polymers as Catalysts for Selective Sulfoxidation Reaction.[Link]

  • Mol-Instincts. 3,3-Bis(methoxymethyl)-2,6-dimethylheptane: Comprehensive Overview.[Link]

  • Wikipedia. Steric effects.[Link]

  • Adesis, Inc. What Is High Pressure Chemistry?[Link]

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.